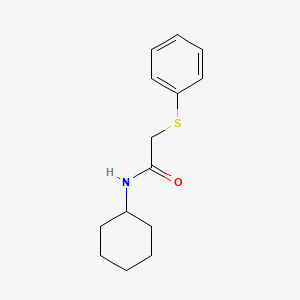

N-cyclohexyl-2-(phenylsulfanyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZQXKIDAGBIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N Cyclohexyl 2 Phenylsulfanyl Acetamide Biological Interactions Excluding Clinical Human Data

Elucidation of Molecular Targets and Binding Mechanisms for N-cyclohexyl-2-(phenylsulfanyl)acetamide

The acetamide (B32628) moiety is recognized for its therapeutic potential in targeting a variety of diseases. Compounds containing acetamide have been utilized for inflammation control and as inhibitors of enzymes like cyclooxygenase (COX). nih.gov The inclusion of a sulfur-based functional group, such as in this compound, is also significant as many FDA-approved medications contain sulfur. nih.gov The diverse functional groups within this compound, including the cyclohexyl group, phenyl ring, and acetamide backbone, suggest a broad range of potential biological activities through interactions with various biological targets like enzymes and receptors.

While direct enzyme inhibition studies on this compound are not extensively detailed in the available research, the broader class of acetamide derivatives has been investigated for such properties. For instance, acetamide-containing drugs are known to act as cyclooxygenase (COX) enzyme inhibitors. nih.gov

In studies of analogous compounds, the structural components of this compound have been shown to be relevant for enzyme interaction. For example, in the context of Heme Oxygenase-1 (HO-1) inhibitors, the presence of a cyclohexyl group was explored. nih.gov When a phenyl ring in a potent inhibitor was replaced with a cyclohexyl group (compound 7k), the inhibitory activity against HO-1 was reduced, with an IC50 value of 26.84 μM. nih.gov This suggests that the nature of the hydrophobic moieties is critical for potent enzyme inhibition, and while the cyclohexyl group can fit into hydrophobic pockets of enzymes, its affinity may differ from that of an aromatic ring. nih.gov This highlights the importance of the phenylsulfanyl group in this compound for potential enzyme inhibitory activity.

Table 1: Inhibitory Activity of an Analogue Containing a Cyclohexyl Moiety

| Compound | Target Enzyme | IC50 (μM) |

|---|

The potential for this compound and its analogues to interact with various receptors has been noted. The functional groups present in the molecule, such as the acetamide group and the phenyl rings, can contribute to its ability to bind to receptors and modulate their activities.

An analogue, N-cyclohexyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, has been documented to interact with several G-protein coupled receptors (GPCRs). zhanggroup.org This particular compound is known to bind to the Parathyroid hormone/parathyroid hormone-related peptide receptor and Relaxin receptors 1 and 2 in humans. zhanggroup.org This indicates that the N-cyclohexyl acetamide scaffold can serve as a basis for ligands that interact with specific receptor types.

Furthermore, studies on novel 1,4-dioxane (B91453) analogues as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists have highlighted the role of the cyclohexyl group in receptor affinity. nih.gov For instance, a derivative featuring a cyclohexyl and a phenyl group demonstrated high affinity for mAChRs. nih.gov Computational studies on these molecules indicated that the orientation of the cyclohexyl group can influence the binding pose of the ligand within the receptor. nih.gov

The interaction of small molecules like this compound with proteins is a key area of study. The structure of a similar compound, N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, was determined as part of a project investigating the interactions of small molecules with proteins. nih.gov In the crystal structure of this analogue, molecules are connected via N—H···O hydrogen bonds, forming chains. nih.gov This type of hydrogen bonding is a fundamental interaction that can occur between a ligand and a biological macromolecule, such as a protein. The acetamide group, in particular, can participate in such interactions. nih.gov

The phenyl and acetamide groups in related structures can be nearly coplanar, with the sulfanylbenzene group oriented almost perpendicularly. nih.gov This defined three-dimensional structure is crucial for how the molecule fits into the binding sites of macromolecules.

Cellular Pathway Modulation by this compound in Preclinical Models

While direct studies on the cellular pathway modulation by this compound are limited, research on related acetamide derivatives provides insights into its potential effects.

Acetamide derivatives have been investigated for their antiproliferative activity. In a study focused on developing Heme Oxygenase-1 (HO-1) inhibitors, several acetamide-based compounds were found to possess potent in vitro antiproliferative activity. nih.gov Although the direct analogue of this compound with a cyclohexyl group (compound 7k) showed weaker enzyme inhibition, the general class of compounds demonstrated that modulation of the HO-1 pathway could be a strategy for controlling cell proliferation. nih.gov

The induction of apoptosis is a key strategy in the development of anticancer therapeutics. nih.gov Studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown them to be inducers of apoptosis through the caspase pathway. nih.gov These compounds were evaluated for their in vitro anticancer activities against various cancer cell lines, and their ability to induce apoptosis was investigated by examining the activation of caspases 3, 8, and 9. nih.gov This suggests that the acetamide scaffold, a core component of this compound, can be incorporated into molecules designed to trigger programmed cell death.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide |

| N-benzyl-2-(2,6-dichlorophenoxy)acetamide |

| N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide |

| N-phenyl-2-(phenylsulfanyl)acetamide |

| N-(2-hydroxy-5-chlorophenyl)thiophenylacetamide |

| 2-[(2-aminophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide |

| N-cyclohexyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide |

Analysis of Inflammatory and Immunomodulatory Effects of this compound in in vitro and in vivo (non-human) Cellular Models

The therapeutic potential of compounds containing an acetamide moiety extends to the control of inflammation. nih.gov The acetamide functional group is a key feature in drugs designed for cyclooxygenase (COX) enzyme inhibition, a critical target in anti-inflammatory therapy. nih.govarchivepp.com Derivatives of acetamide are explored in medicinal chemistry for a range of biological activities, including potential anti-inflammatory effects. ontosight.ai

The evaluation of the anti-inflammatory and immunomodulatory properties of compounds like this compound typically involves a series of established in vitro and in vivo models. In vitro studies often utilize macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govmdpi.comresearchgate.net Researchers measure the compound's ability to inhibit the production of key inflammatory mediators. mdpi.com

In vivo assessments provide further validation in a whole-organism context. Common non-human models include chemically induced inflammation, such as arachidonic acid- or TPA-induced ear edema in mice, acetic acid-induced vascular permeability, and cotton pellet-induced granuloma formation in rats. nih.govmdpi.comresearchgate.netnih.gov These models allow for the observation of the compound's effect on physiological inflammatory processes like edema, vasodilation, and plasma extravasation. researchgate.netnih.gov

Table 1: Common Models and Markers for Assessing Anti-inflammatory Effects

| Model Type | Specific Model | Key Markers/Endpoints Measured | Reference |

|---|---|---|---|

| In Vitro | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6, iNOS, COX-2 | nih.govmdpi.comresearchgate.net |

| ARE-Luciferase Reporter Cells (e.g., HepG2-C8) | Nrf2-ARE pathway activation | nih.gov | |

| In Vivo (non-human) | TPA- or Xylene-Induced Mouse Ear Edema | Reduction in ear swelling, COX-2 and iNOS expression | nih.govmdpi.com |

| Carbon Clearance Test (Mice) | Macrophage phagocytic index | nih.gov | |

| Cotton Pellet-Induced Granuloma (Rats) | Weight of granuloma tissue | mdpi.comnih.gov |

Investigation of Oxidative Stress Modulation by this compound

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems, is implicated in numerous pathological processes, including inflammation. mdpi.com Pharmacological modulation of oxidative stress is a key therapeutic strategy. mdpi.com A primary mechanism for cellular defense against oxidative stress is the activation of transcription factors like the NF-E2-related factor 2 (Nrf2). mdpi.com

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the antioxidant response element (ARE), which regulates the expression of a suite of antioxidant and cytoprotective proteins. mdpi.com The Nrf2-ARE pathway is a pivotal regulator of inflammatory markers, and its activation is considered a viable pharmaceutical strategy to mitigate damage from oxidative stress in chronic diseases. nih.govmdpi.com

While direct studies on this compound are not detailed in the provided context, its potential to modulate oxidative stress could be investigated by examining its influence on the Nrf2 signaling pathway and other related markers. Such investigations would assess the compound's ability to induce Nrf2 activation and the subsequent expression of downstream antioxidant enzymes. mdpi.com Further research could also explore its effects on intracellular calcium levels and apoptosis in neuronal cells under oxidative stress, similar to studies on NMDA receptor modulators. nih.gov

Table 2: Key Pathways and Markers in Oxidative Stress Modulation

| Pathway/Process | Key Molecules/Markers | Function | Reference |

|---|---|---|---|

| Nrf2-ARE Pathway | Nrf2 (NF-E2-related factor 2) | Master transcription factor for antioxidant response. | mdpi.com |

| Keap1 (Kelch-like ECH-associated protein 1) | Cytoplasmic inhibitor of Nrf2. | mdpi.com | |

| ARE (Antioxidant Response Element) | DNA sequence that regulates antioxidant gene expression. | mdpi.com | |

| Apoptosis | Caspase-3 | Key executioner caspase in the apoptotic pathway. | nih.gov |

| Flow Cytometry | Technique to quantify apoptotic cells. | nih.gov | |

| Oxidative Damage | Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage lipids, proteins, and DNA. | mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic Modification of the N-cyclohexyl Moiety and its Influence on Biological Activity

The N-cyclohexyl group is a significant structural component that can influence the pharmacological profile of a molecule. In related compounds, the cyclohexyl ring often adopts a stable chair conformation. doaj.orgnih.gov The orientation of the substituent connected to the nitrogen atom, whether equatorial or axial, can be crucial for receptor binding and biological activity. For instance, in N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, the cyclohexyl ring is connected via an equatorial nitrogen atom. doaj.orgnih.gov

Systematic modification of this moiety is a standard strategy in structure-activity relationship (SAR) studies. Alterations could include:

Ring Conformation and Stereochemistry: Investigating different isomers or introducing substituents on the cyclohexyl ring to alter its conformation and steric bulk. The stereochemistry at the point of attachment is often critical for ligand-receptor interactions. unica.it

Substitution: Placing various functional groups (e.g., methyl, hydroxyl) at different positions on the cyclohexyl ring to probe for additional binding pockets and influence properties like lipophilicity.

Ring Variation: Replacing the cyclohexyl ring with other cyclic (e.g., cyclopentyl, cycloheptyl, aromatic rings) or acyclic alkyl groups to determine the importance of the ring's size, shape, and rigidity for biological activity.

These modifications can provide valuable insights into the spatial requirements of the target binding site.

Elucidation of the Structural Contributions of the Phenylsulfanyl Group in this compound's Efficacy

SAR studies focusing on this moiety would typically investigate:

Phenyl Ring Substitution: Introducing electron-withdrawing (e.g., chloro, nitro) or electron-donating (e.g., methyl, methoxy) groups at the ortho, meta, or para positions of the phenyl ring. Such substitutions can alter the electronic properties (e.g., pKa of the thiol precursor, dipole moment) and steric profile of the molecule, potentially enhancing target affinity or selectivity. The presence of dichloro substitutions has been noted in related crystal structures. doaj.orgnih.gov

Aromatic System Variation: Substituting the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thiophenyl) to explore different electronic distributions and hydrogen bonding capabilities.

Optimization of the Acetamide Linker and Substitutions in this compound Analogues

The acetamide linker (-S-CH2-C(O)NH-) is fundamental to the scaffold, connecting the phenylsulfanyl and N-cyclohexyl moieties. The acetamide group itself possesses therapeutic potential and is found in various anti-inflammatory drugs. nih.gov Its structural features, particularly the ability of the N-H and C=O groups to act as hydrogen bond donors and acceptors, are often crucial for molecular recognition at the target site. nih.govarchivepp.com In crystal structures of related compounds, N—H⋯O hydrogen bonds are observed to connect molecules into chains, highlighting the importance of this interaction. nih.govdoaj.orgnih.gov

Optimization strategies for the acetamide linker include:

Linker Length and Flexibility: Altering the length of the methylene (B1212753) (-CH2-) bridge to vary the distance and relative orientation between the two terminal groups.

Substitution on the Methylene Group: Introducing small substituents on the carbon atom between the sulfur and carbonyl groups to restrict rotation and explore conformational preferences.

Amide Bond Modification: Replacing the secondary amide with a tertiary amide (e.g., N-methylacetamide) or other bioisosteric groups to modify hydrogen bonding capacity, metabolic stability, and conformational freedom. ontosight.ai

These modifications aim to fine-tune the compound's fit within its biological target, thereby optimizing its efficacy. archivepp.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used extensively in drug discovery to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comnih.govmdpi.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

A QSAR study for the this compound scaffold would involve several key steps:

Data Set Assembly: A series of analogues with systematically varied structures and their corresponding measured biological activities (e.g., IC50, EC50) are collected. semanticscholar.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., ELUMO), topological, geometric, and physicochemical (e.g., LogP, molecular refractivity) properties. imist.ma

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation relating the descriptors to the biological activity. semanticscholar.orgimist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability for predicting the activity of new, unsynthesized compounds. imist.manih.gov

The resulting QSAR model can provide valuable insights into which structural features are most important for activity, thereby guiding the rational design of more potent analogues. jocpr.comnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented | Reference |

|---|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, Molecular Volume/Polarizability | jocpr.comimist.ma |

| Electronic | ELUMO, EHOMO, Dipole Moment | Electron affinity, Ionization potential, Polarity | imist.ma |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity | nih.gov |

| Steric/Geometric | Molecular Weight, Surface Area, Volume | Size and shape of the molecule | jocpr.com |

Computational and Theoretical Studies on N Cyclohexyl 2 Phenylsulfanyl Acetamide

Molecular Docking Simulations of N-cyclohexyl-2-(phenylsulfanyl)acetamide with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. These scoring functions estimate the binding affinity, with lower scores typically indicating a more stable interaction.

Docking studies can identify key amino acid residues involved in the binding, such as those forming hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. ukaazpublications.comacs.org This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

A comprehensive search of scientific literature was conducted for molecular docking studies specifically involving this compound. However, no published research detailing the docking of this compound against specific biological targets, including data on binding affinities or interacting residues, could be located. Therefore, a data table of its docking performance cannot be provided.

Molecular Dynamics Simulations to Elucidate this compound Binding Modes and Conformational Stability

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. aip.org By solving Newton's equations of motion, MD simulations provide a dynamic view of the behavior of a system, offering deeper insights than the static picture provided by molecular docking. mdpi.com In the context of a ligand-protein complex, MD simulations can be used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and analyze the persistence of key interactions, like hydrogen bonds, over the simulation period.

Despite a thorough review of available scientific databases, no specific molecular dynamics simulation studies for this compound have been published. Consequently, there are no findings on its binding modes or conformational stability derived from this technique to report.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations use the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods provide fundamental information about molecular geometry, energy levels, and the distribution of electrons, which are essential for understanding a molecule's reactivity and spectroscopic properties. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov A primary application of DFT is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

Furthermore, once the geometry is optimized, DFT can be used to compute vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra to aid in spectral assignment. nih.gov

A search for specific DFT calculations on this compound did not yield any published studies. Therefore, data on its optimized geometry or theoretical vibrational frequencies are not available in the current scientific literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, representing its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive and easily polarizable, while a large gap indicates higher stability and lower reactivity. researchgate.net

Specific FMO analysis, including the calculation of HOMO and LUMO energies and the resultant energy gap for this compound, has not been reported in the accessible scientific literature.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack.

MEP maps are valuable for predicting how a molecule will interact with other molecules, identifying sites for hydrogen bonding, and understanding drug-receptor interactions. nih.gov

No studies containing a Molecular Electrostatic Potential (MEP) map for this compound were found during a comprehensive literature search. Therefore, a visual or descriptive analysis of its electrophilic and nucleophilic sites is not available.

Predictive Modeling of this compound Pharmacokinetic and Pharmacodynamic Parameters (In Silico)

In silico modeling is used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate in the early stages of discovery. ekb.egnih.gov These computational tools evaluate physicochemical properties to assess a molecule's "drug-likeness." Key parameters often include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. researchgate.net Other predicted parameters can include gastrointestinal absorption, blood-brain barrier permeability, and synthetic accessibility. researchgate.net

A review of the literature and chemical databases did not yield any specific in silico studies detailing the predicted pharmacokinetic or pharmacodynamic parameters for this compound. As such, a data table of its predicted ADME properties cannot be compiled.

De Novo Design Approaches Incorporating the this compound Core Structure for Targeted Activities

De novo drug design is a computational strategy aimed at generating novel molecular structures with a high likelihood of binding to a specific biological target. This process can be conceptualized as building a new molecule from scratch, either by assembling small chemical fragments or by growing a structure within the constraints of a target's binding site. The this compound core structure presents a versatile scaffold for such design approaches due to its distinct chemical moieties that can be systematically modified to optimize interactions with a protein target.

The core structure can be dissected into three primary components for the purpose of de novo design: the cyclohexyl group, the central acetamide (B32628) linker, and the phenylsulfanyl moiety. Each of these can serve as an anchor point or a vector for growth in computational algorithms. The general workflow for incorporating this scaffold into a de novo design project is outlined below.

Table 1: General Workflow for De Novo Design with the this compound Scaffold

| Step | Description | Computational Tools/Methods |

| 1. Target Identification and Binding Site Analysis | A specific biological target (e.g., an enzyme or receptor) is chosen, and its three-dimensional structure is analyzed to identify key binding pockets and interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic patches). | Pocket detection algorithms, Molecular docking simulations |

| 2. Scaffold Placement | The this compound core is computationally placed into the identified binding site. This can be done by aligning it with a known ligand or by using fragment-based docking methods. | Molecular docking software (e.g., AutoDock, GOLD), Pharmacophore modeling |

| 3. Fragment Growth or Linking | Algorithms add new chemical fragments to the core structure, growing it outwards to fill the binding pocket and form favorable interactions with the target protein. This can involve modifying the cyclohexyl or phenyl rings, or substituting atoms on the acetamide linker. | De novo design software (e.g., CADD, LUDI), Fragment-based drug design (FBDD) algorithms |

| 4. Scoring and Ranking | The newly generated molecules are evaluated and ranked based on their predicted binding affinity, physicochemical properties (e.g., solubility, synthetic accessibility), and other desirable drug-like characteristics. | Scoring functions, Molecular mechanics force fields, ADMET prediction models |

| 5. Iterative Optimization | The top-ranked molecules are selected for further rounds of computational design and optimization, or for chemical synthesis and experimental validation. | Machine learning models, Quantitative Structure-Activity Relationship (QSAR) studies |

The versatility of the this compound scaffold lies in the numerous possibilities for chemical modification. For instance, the phenyl ring of the phenylsulfanyl group can be decorated with various substituents to enhance interactions with specific amino acid residues in a binding pocket. Similarly, the cyclohexyl group can be replaced with other cyclic or acyclic aliphatic groups to probe different hydrophobic regions of the target.

Table 2: Potential Modifications of the this compound Core for Targeted Activities

| Core Component | Potential Modifications | Targeted Interaction Type |

| Cyclohexyl Group | - Replacement with smaller or larger cycloalkanes- Introduction of polar substituents (e.g., -OH, -NH2)- Replacement with aromatic rings | - Probing hydrophobic pockets- Forming new hydrogen bonds- Establishing π-stacking interactions |

| Acetamide Linker | - Altering the length of the linker- Introducing conformational constraints (e.g., double bonds)- Replacing the amide with other functional groups (e.g., ester, sulfonamide) | - Optimizing the distance and geometry between interacting moieties- Reducing conformational flexibility to improve binding affinity- Exploring different hydrogen bonding patterns |

| Phenylsulfanyl Moiety | - Substitution on the phenyl ring (e.g., with halogens, alkyl, or alkoxy groups)- Replacement of the phenyl ring with other aromatic or heteroaromatic systems- Oxidation of the sulfur atom (to sulfoxide (B87167) or sulfone) | - Enhancing van der Waals or electrostatic interactions- Introducing new hydrogen bond donors/acceptors or metal-coordinating groups- Modulating the electronic properties and geometry of the molecule |

While specific examples of de novo design studies starting from the this compound core are not yet prominent in published literature, the principles of computational chemistry and structure-based drug design provide a clear framework for how this scaffold could be utilized. The existence of computational studies on related acetamide derivatives suggests that the necessary theoretical groundwork is in place for its future application in generating novel, targeted therapeutic agents.

Potential Research Applications and Future Directions for N Cyclohexyl 2 Phenylsulfanyl Acetamide Excluding Clinical Human Data

Application of N-cyclohexyl-2-(phenylsulfanyl)acetamide as a Chemical Probe for Biological Pathway Elucidation

The unique chemical properties of this compound, particularly the presence of a sulfide (B99878) group, suggest its potential utility as a chemical probe for studying complex biological systems. Small molecules are invaluable tools for visualizing and detecting specific analytes within living systems to better understand their roles in cellular signaling and physiology. nih.govnih.govrsc.org

The phenylsulfanyl moiety makes the compound an interesting candidate for developing probes targeting reactive sulfur species (RSS), such as hydrogen sulfide (H₂S). nih.govrsc.org H₂S is now recognized as a critical gasotransmitter involved in neuromodulation and inflammation. uoregon.edu Chemical probes designed to detect H₂S often exploit its strong nucleophilicity. nih.govrsc.org The sulfide in this compound could potentially be modified to create a reaction-based fluorescent or chemiluminescent probe. nih.govuoregon.edursc.org Such a probe could help elucidate the roles of H₂S and other RSS in various signaling pathways, offering a powerful method to study their production and function in intact cells and tissues without sample destruction. nih.govrsc.org

Exploration of this compound as a Lead Compound in Preclinical Drug Discovery Efforts

The acetamide (B32628) scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently screened in drug discovery programs to identify new lead compounds. ontosight.aiontosight.ai Based on extensive research into analogous structures, this compound is a promising candidate for exploration across several therapeutic areas.

The search for novel antimicrobial agents is critical due to rising drug resistance. nih.gov Acetamide derivatives have demonstrated significant potential in this area. nih.gov Studies on various N-substituted acetamides linked to heterocyclic systems containing sulfur and nitrogen have shown potent and broad-spectrum antimicrobial activity.

For instance, a series of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives were synthesized and tested against several microbial strains. nih.gov The results indicated that some of these compounds exhibit very strong antifungal activity against Candida albicans and Candida glabrata, alongside antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Similarly, new hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines showed significant antibacterial activity, with some derivatives demonstrating efficacy comparable to the standard drug levofloxacin. nih.gov The activity of these related compounds suggests that this compound could serve as a valuable scaffold for developing new antimicrobial agents.

| Compound Class/Derivative | Test Organism(s) | Key In Vitro Findings | Source(s) |

|---|---|---|---|

| 4-Phenyl/cyclohexyl-triazole-thiazolyl-acetamide derivatives | C. albicans, C. glabrata, E. coli, S. aureus, P. aeruginosa | Some compounds showed very strong antifungal activity. | nih.gov |

| 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative bacteria (e.g., S. aureus, K. pneumonia) | Derivatives 2b, 2c, and 2i exhibited significant antibacterial activity comparable to levofloxacin. Derivative 2i reduced biofilm formation by 82-85%. | nih.gov |

| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | Showed good activity with MIC values of 0.125–0.5 mg/mL. | mdpi.com |

| N-2,5-dimethylphenylthioureido acid derivatives | Tedizolid/linezolid-resistant S. aureus, Vancomycin-resistant E. faecium | Naphthalen-2-yl substituted derivative (3j) showed excellent activity with a MIC of 2 µg/mL against both strains. | mdpi.com |

The acetamide core is a common feature in molecules investigated for anticancer properties. ontosight.aimdpi.com Research on related phenoxy acetamide derivatives has demonstrated their potential as effective antiproliferative and anticancer agents in non-human preclinical models. nih.govresearchgate.netnih.gov

A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that compounds with halogen substitutions on the aromatic ring showed favorable anticancer activity. nih.govnih.gov One specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c), was effective against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. researchgate.netnih.gov Further research into 1,2,4-triazole (B32235) coupled acetamide derivatives identified a compound (6d) with significant anti-proliferative activity against the HepG2 liver cancer cell line, showing an IC₅₀ value of 13.004 µg/mL. mdpi.com These findings highlight the potential of the this compound structure as a basis for the development of novel anticancer therapeutics.

| Compound Class/Derivative | Cancer Cell Line(s) | Key In Vitro Findings | Source(s) |

|---|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7 (breast), SK-N-SH (neuroblastoma) | Exhibited significant anticancer activity. | researchgate.netnih.gov |

| 1,2,4-Triazole coupled acetamide derivative (6d) | HepG2 (liver) | Demonstrated the most significant anti-proliferative activity with an IC₅₀ value of 13.004 µg/mL. | mdpi.com |

| N-(6-methylbenzo[d]thiazol-2-yl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamide | LOX IMVI (melanoma) | Exhibited high growth inhibition at 10 μM concentration. | researchgate.net |

Acetamide-containing drugs are utilized for inflammation control, often through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Numerous studies have confirmed the anti-inflammatory and analgesic potential of various acetamide derivatives, positioning them as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comdntb.gov.ua

Research on 2-(substituted phenoxy) acetamide derivatives has shown that these compounds possess significant anti-inflammatory and analgesic properties. nih.govnih.gov In non-human in vivo models, the anti-inflammatory effects are often evaluated using the carrageenan-induced paw edema test, while analgesic activity is measured through methods like the hot plate test and acetic acid-induced writhing. nih.govresearchgate.net One derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as having notable anti-inflammatory and analgesic effects in addition to its anticancer activity. nih.gov The structural similarity of this compound to these active compounds suggests it may also modulate inflammatory pathways and warrants investigation as a potential anti-inflammatory and analgesic agent. nih.gov

| Compound Class/Derivative | Preclinical Model (Non-Human) | Key In Vivo/In Vitro Findings | Source(s) |

|---|---|---|---|

| 2-(Substituted phenoxy) acetamide derivatives | Carrageenan-induced rat paw edema (inflammation); Acetic acid-induced writhing, Hot plate test (analgesia) | Compounds showed significant anti-inflammatory and analgesic activities. Compound 3c was particularly potent. | nih.govresearchgate.netnih.gov |

| N-substituted acetamide derivatives | In vitro P2Y₁₄R antagonism | Compound I-17 was a potent antagonist (IC₅₀ = 0.6 nM) and showed efficacy in a mouse model of MSU-induced gouty arthritis. | nih.gov |

| N-(Benzene sulfonyl)acetamide derivatives | In vitro COX-2/5-LOX/TRPV1 inhibition | Designed as multifunctional agents for pain and inflammation. | dntb.gov.ua |

The therapeutic applicability of the acetamide scaffold extends to other significant areas, including antiviral and enzyme inhibition research. nih.gov

Anti-HIV Activity: Several studies have identified acetamide derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov A series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.gov Multiple compounds in this class demonstrated potent activity, with EC₅₀ values as low as 0.17 µM, which is comparable or superior to the approved drug Nevirapine. nih.gov This indicates that the core structure of this compound could be a valuable starting point for the design of new anti-HIV agents.

Enzyme Inhibition: Acetamide derivatives have been explored as inhibitors for various enzymes implicated in disease. For example, a series of substituted acetamides were designed and synthesized as selective inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease. nih.govresearchgate.net The most potent compound from this series exhibited an IC₅₀ value of 3.94 µM. nih.govresearchgate.net In another study, acetamide derivatives bearing a cyclohexyl group were evaluated as Heme Oxygenase-1 (HO-1) inhibitors, which has relevance in cancer research. nih.gov These examples underscore the versatility of the acetamide scaffold for targeted enzyme inhibition.

| Therapeutic Area | Compound Class/Derivative | Target/Assay | Key In Vitro Findings | Source(s) |

|---|---|---|---|---|

| Anti-HIV | 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives | HIV-1 Replication | Compound 7f was the most potent inhibitor with an EC₅₀ of 0.17 µM. | nih.gov |

| Enzyme Inhibition (Alzheimer's) | Substituted acetamide derivatives | Butyrylcholinesterase (BChE) | Compound 8c showed the highest inhibition with an IC₅₀ of 3.94 µM. | nih.govresearchgate.net |

| Enzyme Inhibition (Anticancer) | N,N-disubstituted acetamide with cyclohexyl moiety (7k) | Heme Oxygenase-1 (HO-1) | Showed inhibitory activity with an IC₅₀ of 26.84 μM. | nih.gov |

Development of Advanced Analytical Methods for this compound in Research Matrices

The progression of any compound through the research and development pipeline necessitates robust analytical methods for its characterization and quantification. For this compound, standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis are fundamental for structural confirmation and purity assessment following synthesis. nih.govacs.org

For more advanced applications, such as studying pharmacokinetics or distribution in biological matrices, chromatographic techniques are essential. Reversed-phase thin-layer chromatography (RP-TLC) has been successfully employed to determine the lipophilicity of acetamide derivatives. bohrium.com This method allows for the calculation of chromatographic parameters that can be correlated with crucial molecular descriptors like log P, which in turn helps in estimating pharmacokinetic properties and potential toxic effects. bohrium.com For quantitative analysis in complex biological samples, more sensitive methods such as high-performance liquid chromatography (HPLC), potentially coupled with mass spectrometry (LC-MS), would likely be the methods of choice, allowing for precise measurement of the compound and its potential metabolites.

Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for this compound Structural Elucidation and Quantification in Research Samples

Spectroscopic methods are fundamental to the characterization of this compound, providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. For instance, a related compound, N-phenyl-2-(phenylsulfanyl)acetamide, exhibits a characteristic singlet signal for the methylene (B1212753) (-CH2-) group protons and multiplet signals for the aromatic protons of the phenyl rings. mdpi.com Similarly, for this compound, distinct signals would be expected for the protons on the cyclohexyl ring, the methylene bridge, and the phenyl group. ¹³C NMR spectroscopy would complement this by providing information on the carbon skeleton of the molecule. In a more complex triazole-containing N-cyclohexyl acetamide derivative, both ¹H and ¹³C NMR were crucial for its characterization. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O (carbonyl) group of the acetamide, and C-H bonds of the cyclohexyl and phenyl groups. An IR spectrum of a similar compound, N-(2-cyclohexyl-4-methylphenyl)acetamide, has been documented and provides a reference for the expected vibrational frequencies. proquest.com

Mass Spectrometry (MS): Mass spectrometry is a vital technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak, confirming the compound's molecular weight. The fragmentation pattern could provide further evidence for the presence of the cyclohexyl and phenylsulfanyl moieties. A mass spectrum for the simpler N-cyclohexyl-acetamide is available in the NIST database and serves as a foundational example of the fragmentation of a cyclohexyl-amide structure. nih.gov When coupled with chromatographic techniques like HPLC, mass spectrometry (LC-MS) allows for the quantification of the compound in complex research samples. For mass spectrometry compatible applications, mobile phases using formic acid instead of phosphoric acid are often employed. ontosight.aiacs.org

The following table summarizes the expected spectroscopic data for this compound based on analogous compounds.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to cyclohexyl protons, methylene protons, and phenyl protons. |

| ¹³C NMR | Resonances for each unique carbon atom in the cyclohexyl ring, methylene group, phenyl ring, and carbonyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic/aliphatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₉NOS). |

Chromatographic Methods (e.g., HPLC) for this compound Separation, Purity Assessment, and Research Sample Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for the assessment of its purity, and for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for these purposes. A reverse-phase (RP) HPLC method would be suitable for this compound, likely employing a C18 column. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer would be used to achieve separation. ontosight.aiacs.org The purity of a sample can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound. For a closely related compound, Acetamide, N-cyclohexyl-2-phenyl-, an RP-HPLC method using an acetonitrile and water mobile phase has been described. acs.org This method can be adapted for the analysis of this compound. Furthermore, HPLC is scalable and can be used for the preparative separation to isolate pure compound for further studies. ontosight.aiacs.org Chiral HPLC, using chiral stationary phases, could also be employed to separate enantiomers if the compound were to be derivatized to introduce a chiral center. rug.nl

The following table outlines a potential HPLC method for the analysis of this compound.

| HPLC Parameter | Typical Conditions |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) ontosight.aiacs.org |

| Detection | UV detector (wavelength determined by the UV absorbance of the phenyl group) |

| Application | Purity assessment, quantification, and preparative separation. ontosight.aiacs.org |

Future Prospects and Emerging Research Avenues for this compound

The foundational understanding of this compound opens up numerous avenues for future research. These explorations could lead to the discovery of novel biological activities and the development of new therapeutic agents.

Exploration of Novel Synthetic Pathways and Derivatization Strategies for Enhanced Bioactivity

Future research could focus on developing more efficient and environmentally friendly synthetic routes to this compound and its derivatives. archivepp.com The classic synthesis likely involves the reaction of 2-(phenylsulfanyl)acetic acid with cyclohexylamine. Novel synthetic methods could explore one-pot reactions or the use of green chemistry principles to improve yield and reduce waste. archivepp.com

Furthermore, derivatization of the parent molecule presents a significant opportunity to enhance its bioactivity. Modifications could be made at several positions:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring could modulate the electronic properties and lipophilicity of the molecule, potentially leading to improved interactions with biological targets.

The Cyclohexyl Ring: Functionalization of the cyclohexyl ring could also influence the compound's pharmacokinetic and pharmacodynamic properties.

The Acetamide Linker: Altering the linker between the phenylsulfanyl and cyclohexyl moieties could impact the molecule's flexibility and binding capabilities.

The synthesis of a library of such derivatives would be a key step in exploring the structure-activity relationships (SAR) of this class of compounds. nih.gov

Deeper Mechanistic Elucidation of this compound's Biological Activities through Omics Technologies

Assuming this compound is found to have significant biological activity, "omics" technologies will be instrumental in elucidating its mechanism of action at a molecular level. frontiersin.org These high-throughput techniques can provide a comprehensive view of the cellular response to the compound.

Transcriptomics (e.g., RNA-seq): This would reveal changes in gene expression in cells treated with the compound, helping to identify the signaling pathways and cellular processes that are affected. tci-thaijo.org

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can identify the direct protein targets of the compound and other proteins whose levels are altered. nih.gov

Metabolomics: This approach would identify changes in the cellular metabolome, providing insights into how the compound affects metabolic pathways. nih.gov

Integrating data from these different omics platforms can help to construct a detailed picture of the compound's mechanism of action and identify potential biomarkers of its activity. unimi.it

Integration of this compound Research with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the biological potential of this compound and its analogs, high-throughput screening (HTS) and combinatorial chemistry are powerful strategies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds against a panel of biological targets. nih.gov A library of derivatives of this compound could be screened to identify "hits" with desired activities, such as enzyme inhibition or receptor binding. ontosight.ainih.gov HTS can be performed using various assay formats, including biochemical and cell-based assays. enamine.net

Combinatorial Chemistry: This approach enables the rapid synthesis of large, diverse libraries of compounds. nih.gov By systematically combining different building blocks (e.g., various substituted phenylthiols and cyclic amines), a vast number of this compound analogs can be generated for HTS. researchgate.net This greatly accelerates the process of identifying lead compounds with optimized properties.

Role of this compound in Multi-Target Drug Design Paradigms

Many complex diseases involve multiple biological targets. The "one drug, one target" paradigm is often insufficient for treating such conditions. Multi-target drug design aims to create single molecules that can modulate multiple targets simultaneously. nih.gov The this compound scaffold could serve as a starting point for the design of multi-target ligands. nih.gov By incorporating pharmacophoric features known to interact with other targets, it may be possible to develop novel therapeutics with improved efficacy and a reduced likelihood of drug resistance. researchgate.net For example, the phenylsulfanyl moiety could be modified to interact with one target, while the N-cyclohexylacetamide portion is tailored to a second target. This strategy has been successfully applied to other scaffolds in the development of multi-target agents for various diseases. nih.gov

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-2-(phenylsulfanyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thioether linkage. A common approach includes:

- Step 1 : Reacting cyclohexylamine with chloroacetyl chloride to form N-cyclohexylchloroacetamide.

- Step 2 : Thiolation using thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylsulfanyl group .

- Step 3 : Purification via column chromatography or recrystallization. Yields (~60–75%) depend on reaction time, temperature (often 60–80°C), and solvent choice. Alternative routes may use microwave-assisted synthesis to reduce time .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

- NMR Spectroscopy : Key signals include the singlet for the methylene group (δ ~3.8–4.0 ppm in H NMR) and aromatic protons (δ ~7.2–7.5 ppm) .

- X-ray Crystallography : Confirms bond lengths (e.g., C–S bond ~1.81 Å) and dihedral angles between the cyclohexyl and phenylsulfanyl moieties .

- Mass Spectrometry : Molecular ion peaks (m/z ~317 for [M+H]⁺) and fragmentation patterns verify purity .

Q. What analytical methods assess purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for pharmacological studies) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset ~180°C) .

- Solubility Profiling : LogP values (~3.2) predict solubility in DMSO or ethanol, critical for in vitro assays .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in antiviral or enzyme inhibition results may arise from:

- Structural Analogues : Subtle differences in substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) alter binding affinity .

- Assay Conditions : Variations in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) impact IC₅₀ values. Standardize protocols using controls like acyclovir for antiviral comparisons .

- Data Normalization : Use relative activity ratios (e.g., % inhibition vs. positive control) to minimize batch-to-batch variability .

Q. What strategies optimize reaction conditions for scale-up synthesis?

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .

- Catalysis : Palladium-based catalysts enhance thiolation efficiency (turnover number >100) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing purification steps .

Q. How does the compound interact with biological targets at the molecular level?

Computational and experimental approaches include:

- Molecular Docking : Predict binding to viral proteases (e.g., SARS-CoV-2 M) with binding energies ≤−7.5 kcal/mol .

- Surface Plasmon Resonance (SPR) : Measures kinetic parameters (kₐ ~1.2 × 10⁴ M⁻¹s⁻¹, kₕ ~0.003 s⁻¹) for target engagement .

- Mutagenesis Studies : Identify critical residues (e.g., Cys145 in M) via alanine scanning .

Q. What are the limitations of current mechanistic studies?

- Off-Target Effects : Use CRISPR-Cas9 knockout models to validate specificity for enzymes like DNA gyrase .

- Metabolic Stability : Microsomal assays (human liver microsomes, t₁/₂ ~45 min) highlight susceptibility to CYP3A4-mediated oxidation .

- Crystallographic Artifacts : Compare X-ray structures with cryo-EM data to avoid crystallization-induced conformational biases .

Methodological Recommendations

- Data Contradiction Analysis : Apply hierarchical clustering to bioactivity datasets to identify outlier studies .

- Reaction Optimization : Use Design of Experiments (DoE) for multivariable analysis (e.g., temperature, solvent ratio) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.